molecular formula C21H28N6O B11196709 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide

Cat. No.: B11196709
M. Wt: 380.5 g/mol
InChI Key: AMLHUGJXGOVKLV-UHFFFAOYSA-N
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Description

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide is a complex organic compound with a molecular formula of C22H29N6O

Preparation Methods

The synthesis of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the amino group and the cyclohexylpiperazine moiety. The final step involves the attachment of the phenyl group to the carboxamide. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Chemical Reactions Analysis

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.

Comparison with Similar Compounds

Compared to other similar compounds, 4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

4-amino-2-(4-cyclohexylpiperazin-1-yl)-N-phenylpyrimidine-5-carboxamide

InChI

InChI=1S/C21H28N6O/c22-19-18(20(28)24-16-7-3-1-4-8-16)15-23-21(25-19)27-13-11-26(12-14-27)17-9-5-2-6-10-17/h1,3-4,7-8,15,17H,2,5-6,9-14H2,(H,24,28)(H2,22,23,25)

InChI Key

AMLHUGJXGOVKLV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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